Methyl 2-(4-methylphenyl)pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13500415
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | methyl 2-(4-methylphenyl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)13-9-12(7-8-15-13)14(16)17-2/h3-9H,1-2H3 |
| Standard InChI Key | DRNAOKATFVBPSB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-(4-methylphenyl)pyridine-4-carboxylate (C<sub>14</sub>H<sub>13</sub>NO<sub>2</sub>) features a pyridine ring substituted at positions 2 and 4. The 4-methylphenyl group at position 2 introduces aromatic bulk, while the methyl ester at position 4 enhances solubility in organic solvents. The IUPAC name derives from the parent pyridine structure, with substituents prioritized according to carboxylate functional group rules.
Comparisons to structurally related compounds, such as 2-(4-methylphenyl)pyridine (C<sub>12</sub>H<sub>11</sub>N) , highlight the impact of the carboxylate group on polarity and reactivity. The ester moiety increases molecular weight (theoretical 227.26 g/mol) compared to non-esterified analogs .
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar pyridine carboxylates suggest key features:
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IR: A strong carbonyl stretch (~1,700 cm<sup>−1</sup>) for the ester group and aromatic C–H stretches (~3,050 cm<sup>−1</sup>) .
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<sup>1</sup>H NMR: A singlet for the methyl ester (δ 3.8–4.0 ppm), coupled doublets for pyridine protons (δ 7.5–8.5 ppm), and a singlet for the 4-methylphenyl group (δ 2.3–2.5 ppm) .
Synthesis and Purification Methods
Synthetic Routes
The compound can be synthesized via decarboxylative aldol reactions or cyclization strategies, as demonstrated for methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate. A plausible route involves:
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Friedel-Crafts acylation of 4-methyltoluene to introduce a ketone group.
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Cyclocondensation with ammonium acetate and a methyl acrylate derivative to form the pyridine ring .
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Esterification of the carboxylic acid intermediate using methanol and an acid catalyst .
Purification Techniques
Purification typically employs silica gel chromatography (60–120 mesh) with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) may resolve enantiomers if chiral centers are present .
Physical and Chemical Properties
Physicochemical Parameters
Based on analogs , key properties include:
Chemical Reactivity and Stability
Ester Hydrolysis
The methyl ester undergoes base-catalyzed hydrolysis to yield the carboxylic acid, a reaction critical for prodrug activation in pharmaceuticals . Acidic conditions may accelerate decarboxylation, forming 2-(4-methylphenyl)pyridine .
Electrophilic Substitution
The electron-deficient pyridine ring directs electrophiles (e.g., nitronium ions) to the meta position relative to the carboxylate group. Halogenation at position 5 or 3 is plausible under controlled conditions .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Ester hydrolysis yields carboxylic acids used in COX-2 inhibitor synthesis .
Material Science
Incorporated into metal-organic frameworks (MOFs), pyridine carboxylates enhance porosity and gas adsorption capacity. Surface areas exceeding 1,000 m²/g have been reported for analogous structures.
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